Phenyl naphthalen-1-ylcarbamate
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Overview
Description
Phenyl naphthalen-1-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl group and a naphthalen-1-yl group linked through a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl naphthalen-1-ylcarbamate can be synthesized through a reaction between phenyl isocyanate and naphthalen-1-ol. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under reflux conditions in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: Phenyl naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The phenyl and naphthalen-1-yl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which phenyl naphthalen-1-ylcarbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine .
Comparison with Similar Compounds
Phenyl naphthalen-1-ylcarbamate can be compared with other carbamate compounds, such as:
Phenyl carbamate: Lacks the naphthalen-1-yl group, resulting in different chemical properties and applications.
Naphthalen-1-yl carbamate: Lacks the phenyl group, leading to variations in biological activity and reactivity.
Salicylanilides: Cyclic analogues with promising antibacterial and antimycobacterial activity.
Uniqueness: this compound’s unique combination of phenyl and naphthalen-1-yl groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
56379-87-4 |
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Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
phenyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C17H13NO2/c19-17(20-14-9-2-1-3-10-14)18-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,(H,18,19) |
InChI Key |
KSBHJYHUWFFFNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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